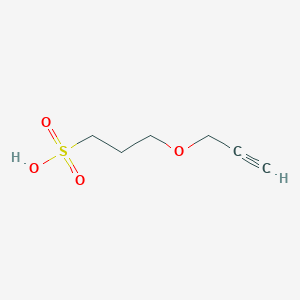
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid is an organic compound characterized by the presence of a propynyl group attached to a propanesulfonic acid moiety
Méthodes De Préparation
The synthesis of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid typically involves the reaction of 3-(2-Propyn-1-yloxy)-1-propanol with a sulfonating agent. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the proper formation of the sulfonic acid group. Industrial production methods may involve large-scale sulfonation processes with optimized reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions may lead to the formation of alcohol derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active sites, while the sulfonic acid moiety enhances solubility and reactivity. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
3-(2-Propyn-1-yloxy)-1-propanol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
3-(2-Propyn-1-yloxy)benzoic acid: Contains a benzoic acid moiety instead of a propanesulfonic acid group, leading to different chemical properties and applications.
The uniqueness of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid lies in its combination of a propynyl group with a sulfonic acid moiety, providing a balance of reactivity and solubility that is advantageous in various applications.
Propriétés
Formule moléculaire |
C6H10O4S |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
3-prop-2-ynoxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O4S/c1-2-4-10-5-3-6-11(7,8)9/h1H,3-6H2,(H,7,8,9) |
Clé InChI |
KQROVKLMOYXWFM-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
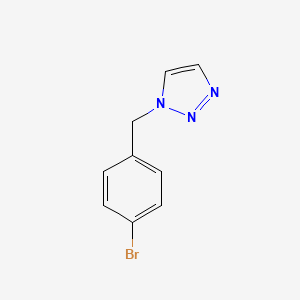
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
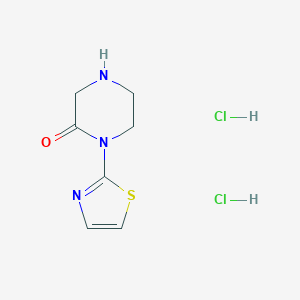
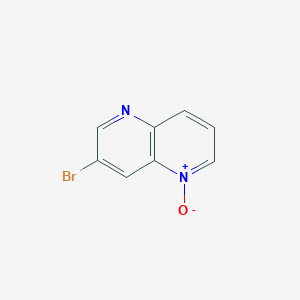
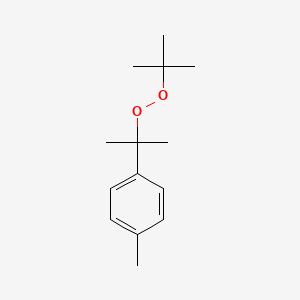
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
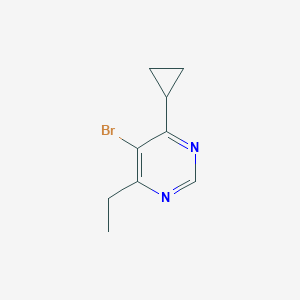
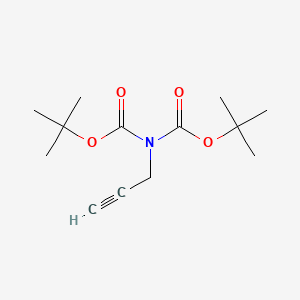
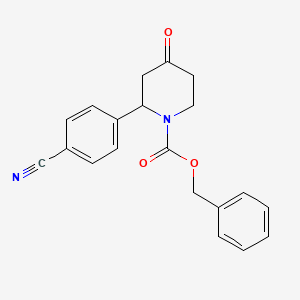

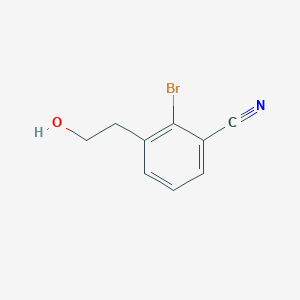
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)

